1H-Indole-1-heptanol, alpha,alpha,epsilon,3-tetramethyl-eta-(3-methyl-1H-indol-1-yl)-
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Overview
Description
1H-Indole-1-heptanol, alpha,alpha,epsilon,3-tetramethyl-eta-(3-methyl-1H-indol-1-yl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.
Preparation Methods
The synthesis of 1H-Indole-1-heptanol, alpha,alpha,epsilon,3-tetramethyl-eta-(3-methyl-1H-indol-1-yl)- involves several steps. One common synthetic route includes the reaction of indole derivatives with specific reagents under controlled conditions. For instance, the reaction of indole with palladium(II) acetate in the presence of a bidentate ligand and a soluble base under reflux conditions can yield the desired compound . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
1H-Indole-1-heptanol, alpha,alpha,epsilon,3-tetramethyl-eta-(3-methyl-1H-indol-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
1H-Indole-1-heptanol, alpha,alpha,epsilon,3-tetramethyl-eta-(3-methyl-1H-indol-1-yl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate cellular processes and interactions due to its structural similarity to natural indole derivatives.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole-1-heptanol, alpha,alpha,epsilon,3-tetramethyl-eta-(3-methyl-1H-indol-1-yl)- involves its interaction with specific molecular targets and pathways. The indole ring allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing processes like cell growth, apoptosis, and immune responses .
Comparison with Similar Compounds
Compared to other indole derivatives, 1H-Indole-1-heptanol, alpha,alpha,epsilon,3-tetramethyl-eta-(3-methyl-1H-indol-1-yl)- stands out due to its unique structural features and functional groups. Similar compounds include:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
3-Methylindole: Known for its role in producing the characteristic odor of feces.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Properties
CAS No. |
72928-12-2 |
---|---|
Molecular Formula |
C28H36N2O |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(6S)-2,6-dimethyl-8,8-bis(3-methylindol-1-yl)octan-2-ol |
InChI |
InChI=1S/C28H36N2O/c1-20(11-10-16-28(4,5)31)17-27(29-18-21(2)23-12-6-8-14-25(23)29)30-19-22(3)24-13-7-9-15-26(24)30/h6-9,12-15,18-20,27,31H,10-11,16-17H2,1-5H3/t20-/m0/s1 |
InChI Key |
KOIXQZAWSPOQNS-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=CN(C2=CC=CC=C12)C(C[C@@H](C)CCCC(C)(C)O)N3C=C(C4=CC=CC=C43)C |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C(CC(C)CCCC(C)(C)O)N3C=C(C4=CC=CC=C43)C |
Origin of Product |
United States |
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